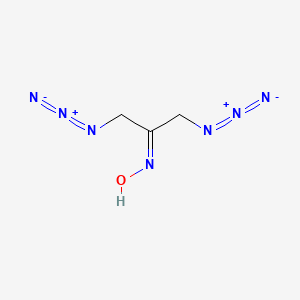
2,5-Dihydroxythiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxythiophene-3-carboxylic acid is a thiophene derivative with significant importance in various fields of chemistry and industry. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of hydroxyl and carboxylic acid groups in this compound makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which is a well-known procedure for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxythiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and other functionalized thiophene derivatives, which have applications in pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
2,5-Dihydroxythiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: This compound has chlorine atoms instead of hydroxyl groups, leading to different chemical properties and reactivity.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: This compound has additional hydroxyl and carboxylic acid groups, making it more reactive and versatile in chemical synthesis.
Uniqueness
2,5-Dihydroxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
733725-57-0 |
|---|---|
Fórmula molecular |
C5H4O4S |
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
2,5-dihydroxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4O4S/c6-3-1-2(4(7)8)5(9)10-3/h1,6,9H,(H,7,8) |
Clave InChI |
CYFCJIWTRXEZIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)


![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)

